REACTION_CXSMILES
|
CNC(C/C=C/C1C=NC=C(OC(C)C)C=1)C.CN(C(OC(C)(C)C)=O)C(CC=C)C.Br[C:33]1[CH:34]=[C:35]([O:39]C(C)C)[CH:36]=N[CH:38]=1.BrC1C=NC=C(C=1)C(O)=O.CC(O)CC=C.[C:59]1([CH3:69])[CH:64]=[CH:63][C:62]([S:65](Cl)(=[O:67])=[O:66])=[CH:61][CH:60]=1>N1C=CC=CC=1>[C:59]1([CH3:69])[CH:64]=[CH:63][C:62]([S:65]([O:39][CH:35]([CH2:34][CH:33]=[CH2:38])[CH3:36])(=[O:67])=[O:66])=[CH:61][CH:60]=1
|
Name
|
(E)-metanicotine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(C)C\C=C\C=1C=NC=C(C1)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)CC=C)C(=O)OC(C)(C)C
|
Name
|
3-substituted 5-halo-substituted pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C(=O)O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by removal of the tert-butoxycarbonyl protecting group
|
Type
|
CUSTOM
|
Details
|
The required N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine can be synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC(C)CC=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CNC(C/C=C/C1C=NC=C(OC(C)C)C=1)C.CN(C(OC(C)(C)C)=O)C(CC=C)C.Br[C:33]1[CH:34]=[C:35]([O:39]C(C)C)[CH:36]=N[CH:38]=1.BrC1C=NC=C(C=1)C(O)=O.CC(O)CC=C.[C:59]1([CH3:69])[CH:64]=[CH:63][C:62]([S:65](Cl)(=[O:67])=[O:66])=[CH:61][CH:60]=1>N1C=CC=CC=1>[C:59]1([CH3:69])[CH:64]=[CH:63][C:62]([S:65]([O:39][CH:35]([CH2:34][CH:33]=[CH2:38])[CH3:36])(=[O:67])=[O:66])=[CH:61][CH:60]=1
|
Name
|
(E)-metanicotine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(C)C\C=C\C=1C=NC=C(C1)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(C)CC=C)C(=O)OC(C)(C)C
|
Name
|
3-substituted 5-halo-substituted pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=NC1)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C(=O)O)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
followed by removal of the tert-butoxycarbonyl protecting group
|
Type
|
CUSTOM
|
Details
|
The required N-methyl-N-(tert-butoxycarbonyl)-4-penten-2-amine can be synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OC(C)CC=C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |